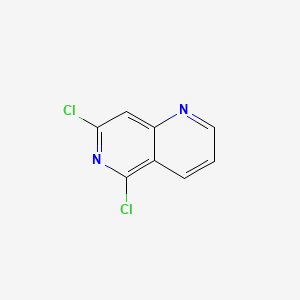

5,7-ジクロロ-1,6-ナフチリジン

概要

説明

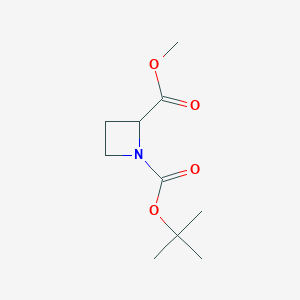

5,7-Dichloro-1,6-naphthyridine is a chemical compound that belongs to the naphthyridine family, a group of compounds known for their heterocyclic structure containing two nitrogen atoms at non-adjacent positions within the naphthalene ring system. This structure is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of naphthyridine derivatives has been explored through various methods. One approach involves microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations to produce 5,6,7,8-tetrahydro-1,6-naphthyridines, which are closely related to the target compound . Another method includes the chemical modification of pyridine derivatives to synthesize methyl homologs of tetrahydro-1,6-naphthyridine . Additionally, an improved synthesis route for 5,6,7,8-tetrahydro-1,7-naphthyridine has been reported, offering a more efficient alternative to previous methods .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives can be complex, with various substituents affecting their properties. For instance, the structure of a copper complex derived from a naphthyridine ligand has been elucidated using X-ray diffraction, revealing a six-coordinated Cu2+ ion with nitrogen and oxygen atoms from naphthyridine ligands and chloride ions .

Chemical Reactions Analysis

Naphthyridine compounds can undergo a range of chemical reactions. The reactivity of a dichloro methyl tetrahydro naphthyridine with amines has been studied, showing the possibility of obtaining mono- and di-amino-substituted derivatives under different experimental conditions. A new rearrangement to form 1-oxo derivatives of dihydro naphthyridines was also observed during the synthesis of some diamino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, demonstrates the importance of substituents like chlorine and fluorine in determining the compound's reactivity and potential biological activity . The optimized synthesis method and the confirmation of the structure by 1H NMR and MS spectrum highlight the importance of these properties in the development of pharmaceutical compounds .

科学的研究の応用

抗がん特性

5,7-ジクロロ-1,6-ナフチリジンを含む1,6-ナフチリジンは、有意な抗がん特性を持つことが判明しています . これらの化合物は、様々な癌細胞株に対する効果について広く研究されています .

抗HIV活性

これらの化合物は、HIVの治療にも潜在的な用途があります。 これらの化合物は、抗HIV活性を示すことが判明しています .

抗菌活性

1,6-ナフチリジンは、抗菌特性でも知られています。 これらの化合物は、新しい抗菌剤の開発に使用することができます .

鎮痛特性

これらの化合物は鎮痛特性を持つことが判明しており、疼痛管理に有用な可能性があります .

抗炎症活性

5,7-ジクロロ-1,6-ナフチリジンを含む1,6-ナフチリジンは、抗炎症活性を持っています。 これは、炎症性疾患の治療に有用な可能性があります .

抗酸化活性

これらの化合物は、抗酸化活性も示しており、様々な健康上の用途に有用な可能性があります .

これらの化合物は、5,7-ジクロロ-1,6-ナフチリジンの実用的な用途は依然として調査中であることに注意することが重要です . この化合物の可能性は、この分野における研究が続くにつれて、まだ実現されていません .

Safety and Hazards

作用機序

Target of Action

5,7-Dichloro-1,6-naphthyridine is a type of 1,6-naphthyridine, which are known to be pharmacologically active . They have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . .

Mode of Action

It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .

Biochemical Pathways

It is known that 1,6-naphthyridines have a wide spectrum of biological applications , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given its potential applications in anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities , it can be inferred that the compound may have a wide range of molecular and cellular effects.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may influence its stability.

特性

IUPAC Name |

5,7-dichloro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-4-6-5(8(10)12-7)2-1-3-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRPBMNTCYRAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480354 | |

| Record name | 5,7-dichloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

337958-60-8 | |

| Record name | 5,7-dichloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Naphthyridine, 5,7-dichloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reactivity of 5,7-Dichloro-1,6-naphthyridine in palladium-catalyzed cross-coupling reactions?

A1: 5,7-Dichloro-1,6-naphthyridine exhibits site-selective reactivity in Suzuki–Miyaura cross-coupling reactions. Research shows that the initial attack preferentially occurs at the chlorine atom located at position 5. [, , ] This selectivity allows for the controlled synthesis of mono-arylated derivatives. Subsequent reactions can then target the remaining chlorine atom to generate diarylated naphthyridine derivatives. [, , ] This regioselective control is highly valuable for synthesizing diverse libraries of substituted naphthyridine compounds for various research purposes.

Q2: What are the advantages of using palladium-catalyzed cross-coupling reactions with 5,7-Dichloro-1,6-naphthyridine?

A2: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, offer several advantages when applied to 5,7-Dichloro-1,6-naphthyridine:

- Versatility: This reaction allows the introduction of a wide range of aryl groups using readily available arylboronic acids. [, ]

- Regioselectivity: The reaction exhibits high selectivity for the 5-position chlorine, enabling the controlled synthesis of specific mono- and di-arylated products. [, , ]

- Mild conditions: These reactions are typically conducted under relatively mild conditions, minimizing the risk of unwanted side reactions or decomposition of sensitive substrates. [, ]

Q3: Where can I find more information about the synthesis and applications of naphthyridine derivatives?

A3: The provided research articles [, , ] offer a starting point for understanding the synthesis and reactivity of 5,7-Dichloro-1,6-naphthyridine. For broader information on naphthyridine derivatives, consult general organic chemistry textbooks and review articles focusing on heterocyclic chemistry. Additionally, searching scientific databases like SciFinder, Reaxys, and Web of Science using keywords like "naphthyridine," "Suzuki-Miyaura coupling," and "heterocyclic synthesis" will yield relevant research publications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)